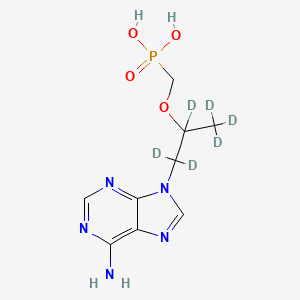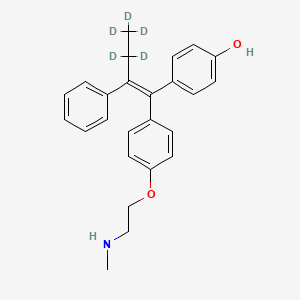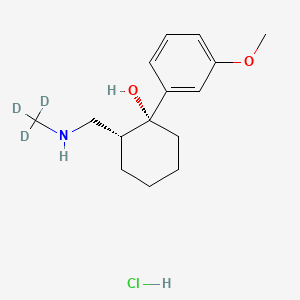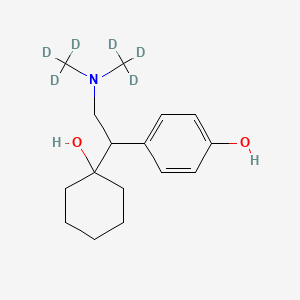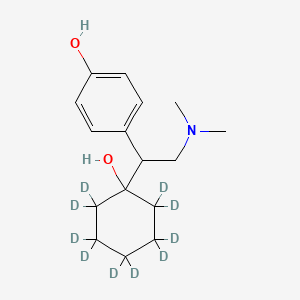
Trianthenol
描述
Trianthenol is a natural tetraterpenoid compound isolated from the plant Trianthema portulacastrum. It is known for its antifungal properties and has been studied for various biological activities. The compound’s structure is characterized by multiple methyl groups and a hydroxymethyl group, contributing to its unique chemical properties .
作用机制
Target of Action
Trianthenol is a tetraterpenoid isolated from the plant Trianthema portulacastrum It has been reported to exhibit potential as an antifungal agent , suggesting that it may target components of fungal cells.
Mode of Action
As an antifungal agent, it may interact with specific proteins or enzymes in fungal cells, disrupting their normal function and leading to cell death
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound have not been extensively studied. As a plant-derived compound, its bioavailability may be influenced by factors such as its chemical structure, formulation, and route of administration. More research is needed to understand the pharmacokinetic profile of this compound .
Result of Action
As an antifungal agent, it likely leads to the death of fungal cells, possibly through disruption of essential cellular processes or structures
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound. Additionally, the biological environment, including the type of organism and the specific cellular context, can also influence its action. Specific studies on the influence of environmental factors on this compound’s action are currently lacking .
生化分析
Cellular Effects
Extracts of Trianthema portulacastrum, which contain Trianthenol, have shown significant antioxidant, diuretic, analgesic, hepatoprotective, and anticarcinogenic activities These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Dosage Effects in Animal Models
Toxicity studies conducted on animals with Trianthema portulacastrum, which contains this compound, found no significant mortality up to 4 g/kg body weight
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trianthenol typically involves the extraction from the plant Trianthema portulacastrum using organic solvents such as chloroform. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily obtained from natural sources. advancements in biotechnological methods could potentially lead to more efficient production processes in the future.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions involving this compound can introduce different functional groups, modifying its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.
科学研究应用
Chemistry: Trianthenol is used as a model compound in studying the chemical behavior of tetraterpenoids. Its reactions provide insights into the reactivity and stability of similar compounds.
Biology: In biological research, this compound is investigated for its antifungal properties. It has shown effectiveness against various fungal pathogens, making it a potential candidate for developing new antifungal agents .
Medicine: this compound’s antifungal activity has implications for medical applications, particularly in treating fungal infections. Further research is needed to explore its potential as a therapeutic agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
相似化合物的比较
Betulinic Acid: Known for its antiviral and antitumor activities.
Oleanolic Acid: Exhibits anti-inflammatory and hepatoprotective properties.
Ursolic Acid: Has anti-inflammatory and anticancer effects.
Uniqueness of Trianthenol: this compound stands out due to its specific antifungal activity, which is not as prominent in the other similar compounds. Its unique structure, with multiple methyl groups and a hydroxymethyl group, contributes to its distinct chemical and biological properties .
属性
IUPAC Name |
(E)-5,9,13,17-tetramethyl-2-(6,10,14-trimethylpentadec-1-en-2-yl)octadec-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78O/c1-32(2)17-11-19-34(5)21-13-23-36(7)25-15-26-38(9)29-30-40(31-41)39(10)28-16-27-37(8)24-14-22-35(6)20-12-18-33(3)4/h29,32-37,40-41H,10-28,30-31H2,1-9H3/b38-29+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIFBEYPAFEXOA-DMFHDPHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC(CO)C(=C)CCCC(C)CCCC(C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC(CO)C(=C)CCCC(C)CCCC(C)CCCC(C)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of trianthenol?
A1: this compound, a tetraterpenoid isolated from Trianthema portulacastrum [], exhibits potent antifungal activity []. While its exact mechanism of action remains unelucidated, its presence in Trianthema portulacastrum, a plant with various reported medicinal uses [, , ], suggests further investigation into its potential therapeutic benefits is warranted.
Q2: What is the chemical structure of this compound?
A2: Unfortunately, the provided abstracts lack detailed structural information about this compound, such as its molecular formula, weight, and spectroscopic data. A comprehensive understanding of its structure would require access to the full research articles or other relevant literature.
Q3: What are the traditional uses of Trianthema portulacastrum, the plant from which this compound is derived?
A3: Trianthema portulacastrum has a long history of use in traditional medicine, particularly in Ayurvedic practices []. It is employed for various ailments, including:
- Analgesic and Anti-inflammatory: Used to relieve pain and reduce inflammation [, ].
- Stomachic: Used to treat digestive issues [].
- Hepatoprotective: Believed to protect the liver from damage [].
- Diuretic: Used to increase urine production [].
- Anticarcinogenic: Believed to have potential in fighting cancer [].
- Antimicrobial: Shows activity against certain microbes, including fungi [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


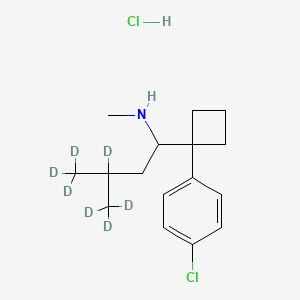
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)

